5-(4-Methoxyphenyl)hexane-2,4-dione
Description
5-(4-Methoxyphenyl)hexane-2,4-dione is an open-chain diketone derivative featuring a 4-methoxyphenyl substituent at the 5-position of the hexane backbone. The 4-methoxyphenyl group is electron-rich due to the para-methoxy substituent, which may influence solubility, reactivity, and biological activity compared to non-substituted or ortho/meta-substituted analogs .
Properties
CAS No. |
210168-15-3 |
|---|---|
Molecular Formula |
C13H16O3 |
Molecular Weight |
220.26 g/mol |
IUPAC Name |
5-(4-methoxyphenyl)hexane-2,4-dione |
InChI |
InChI=1S/C13H16O3/c1-9(14)8-13(15)10(2)11-4-6-12(16-3)7-5-11/h4-7,10H,8H2,1-3H3 |
InChI Key |
RYAYCYFJCMJPMA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(C=C1)OC)C(=O)CC(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Methoxyphenyl)hexane-2,4-dione can be achieved through several methods. One common approach involves the Claisen condensation reaction between 4-methoxybenzaldehyde and acetylacetone in the presence of a base such as sodium ethoxide. The reaction typically proceeds under reflux conditions, and the product is isolated through crystallization or distillation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Claisen condensation reactions with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
5-(4-Methoxyphenyl)hexane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the diketone to diols or other reduced forms.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Diols and other reduced forms.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-(4-Methoxyphenyl)hexane-2,4-dione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and as a precursor in the synthesis of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-(4-Methoxyphenyl)hexane-2,4-dione involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substituent Effects
Table 1: Key Structural Differences Between 5-(4-Methoxyphenyl)hexane-2,4-dione and Cyclic Diones
Key Observations :
- Flexibility : The open-chain structure of this compound allows conformational flexibility, unlike cyclic analogs like IM-5, which exhibit planar rigidity .
- Substituent Effects : The para-methoxy group enhances polarity and solubility in polar solvents compared to analogs with alkyl substituents (e.g., butoxy in ).
Key Observations :
- Open-Chain vs. Cyclic Synthesis : Cyclic diones (e.g., IM-5) often require multi-step routes involving cyclization, while open-chain analogs like this compound might be synthesized via simpler alkylation or condensation reactions.
- Role of Aromatic Substituents : The 4-methoxyphenyl group is typically introduced via aryl aldehydes or pre-functionalized intermediates .
Key Observations :
- Substituent Position Matters : Meta-substituted analogs (e.g., 3-methoxy in ) show higher LOX inhibition than para-substituted derivatives, suggesting steric or electronic factors influence activity.
- Pharmacological Potential: While direct data on this compound are lacking, structurally related imidazolidinediones exhibit CNS and cardiovascular effects .
Physical and Chemical Properties
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